molecular formula C19H24N4O2 B2685380 3-[[1-(2-Oxopiperidin-3-yl)piperidin-4-yl]methyl]quinazolin-4-one CAS No. 2379950-68-0

3-[[1-(2-Oxopiperidin-3-yl)piperidin-4-yl]methyl]quinazolin-4-one

Cat. No. B2685380
CAS RN: 2379950-68-0
M. Wt: 340.427
InChI Key: ZZHCWGYAYCKSII-UHFFFAOYSA-N
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Description

“3-[[1-(2-Oxopiperidin-3-yl)piperidin-4-yl]methyl]quinazolin-4-one” is a compound that contains a piperidine nucleus . Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine byproducts showed several important pharmacophoric features and are being utilized in different therapeutic applications .


Synthesis Analysis

The synthesis of piperidine derivatives has been a subject of interest in recent scientific literature . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The molecular structure of “3-[[1-(2-Oxopiperidin-3-yl)piperidin-4-yl]methyl]quinazolin-4-one” is complex, involving a piperidine ring and a quinazolin-4-one moiety.


Chemical Reactions Analysis

Piperidine derivatives are known to undergo intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

Metabolism and Pharmacokinetics

One study explored the metabolism and disposition of linagliptin, a dipeptidyl peptidase-4 inhibitor closely related to quinazolin-4-one derivatives, highlighting its pharmacokinetics and metabolism in humans. Linagliptin shows significant fecal excretion, with its unchanged form being the most abundant species, indicating its stability and metabolic profile in biological systems (Blech et al., 2010).

Antifungal and Antimicrobial Applications

Quinazolinone derivatives have been studied for their antifungal and antimicrobial properties. One study synthesized quinazolin-4-one derivatives and evaluated their antifungal activities, showcasing their potential as antimicrobial agents (Shivan & Holla, 2011). Another investigation focused on the antibacterial activity of new quinazolinone derivatives against methicillin and quinolone-resistant Staphylococcus aureus, further underlining the potential of these compounds in combating drug-resistant bacterial infections (Patel, 2020).

Antitumor and Anticancer Research

Quinazolinone derivatives have also shown promise in antitumor and anticancer research. A study on the synthesis, analysis of molecular and crystal structures, and estimation of biological properties of a specific quinazolin-4-one derivative highlighted its potential as an antimicrobial and antiviral drug (Vaksler et al., 2023). Another research project synthesized and evaluated the antitumor activities of novel quinazolinone derivatives based on the HER_2 receptor, demonstrating significant antitumor activities and suggesting a pathway for developing effective cancer therapeutics (Zhi-qian, 2015).

Herbicidal and Agricultural Applications

In the agricultural sector, quinazolin-4-one derivatives were synthesized for herbicidal evaluation, showing high levels of phytotoxicity against model plants. This indicates their potential as a new class of herbicides, offering an alternative for controlling weed growth in crops (Aibibuli et al., 2012).

Future Directions

The future directions for research on “3-[[1-(2-Oxopiperidin-3-yl)piperidin-4-yl]methyl]quinazolin-4-one” and similar compounds could involve further exploration of their synthesis, chemical reactions, and potential applications in the pharmaceutical industry .

properties

IUPAC Name

3-[[1-(2-oxopiperidin-3-yl)piperidin-4-yl]methyl]quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2/c24-18-17(6-3-9-20-18)22-10-7-14(8-11-22)12-23-13-21-16-5-2-1-4-15(16)19(23)25/h1-2,4-5,13-14,17H,3,6-12H2,(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZHCWGYAYCKSII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)NC1)N2CCC(CC2)CN3C=NC4=CC=CC=C4C3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(4-Oxo-3,4-dihydroquinazolin-3-yl)methyl]-[1,3'-bipiperidine]-2'-one

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